![molecular formula C14H12F3NOS B1433376 Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine CAS No. 1807885-17-1](/img/structure/B1433376.png)
Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine
概要
説明
Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine is a complex organic compound characterized by the presence of a methoxy group, a trifluoromethyl-substituted phenyl ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine typically involves multiple steps, starting with the preparation of the thiophene ring and the trifluoromethyl-substituted phenyl ring. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of the thiophene ring with a halogenated trifluoromethyl-substituted phenyl ring . The reaction is usually catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The trifluoromethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins. The thiophene ring can participate in π-π stacking interactions, while the methoxy group can form hydrogen bonds with target molecules. These interactions contribute to the compound’s biological activity and specificity.
類似化合物との比較
Similar Compounds
Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methyl)amine: Similar structure but with a methyl group instead of an ethylidene group.
Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethyl)amine: Similar structure but with an ethyl group instead of an ethylidene group.
Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}propylidene)amine: Similar structure but with a propylidene group instead of an ethylidene group.
Uniqueness
Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine is unique due to the presence of the ethylidene group, which can influence its reactivity and interaction with molecular targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
IUPAC Name |
(E)-N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS/c1-9(18-19-2)12-7-8-13(20-12)10-3-5-11(6-4-10)14(15,16)17/h3-8H,1-2H3/b18-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFTVONUUMZWGT-GIJQJNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)

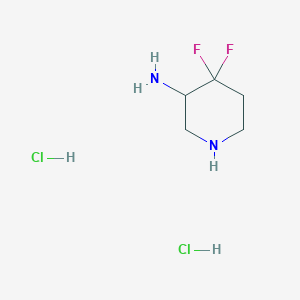

![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)
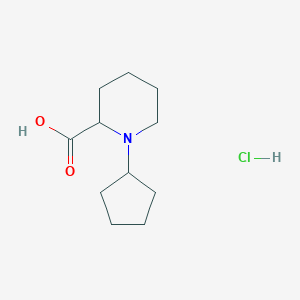


![1-oxaspiro[4.5]decan-2-ylmethanamine hydrochloride](/img/structure/B1433309.png)
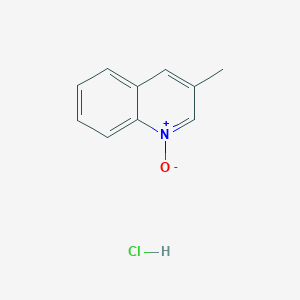
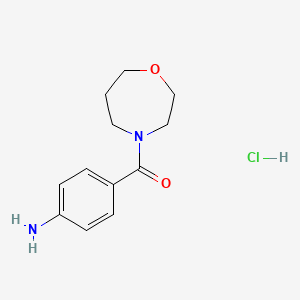
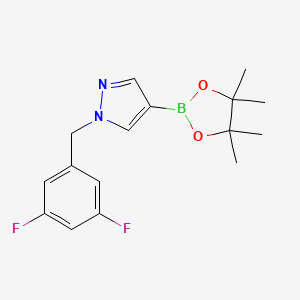
![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433316.png)
